Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate
Overview
Description
Tetrahydroquinolines are a class of organic compounds that are widely distributed in nature and form an essential part of the isoquinoline alkaloids family . They are often used in the synthesis of bioactive natural products and pharmaceutical agents .
Synthesis Analysis
Tetrahydroquinolines can be synthesized through a three-component cascade reaction involving 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of DBU . The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes followed by the aza-Michael–Michael addition with 2-alkenyl anilines to prepare the tetrahydroquinoline scaffolds .Molecular Structure Analysis
The molecular structure of tetrahydroquinolines typically includes a nitrogen atom and a quinoline ring . The exact structure can vary depending on the specific substitutions on the ring.Chemical Reactions Analysis
Tetrahydroquinolines can undergo a variety of chemical reactions. For example, they can be produced by the hydrogenation of quinaldine . They can also participate in aza-Michael–Michael addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of tetrahydroquinolines can vary depending on their specific structure. For example, some tetrahydroquinolines are clear pale yellow to yellow liquids .Safety And Hazards
Future Directions
Tetrahydroquinolines have a wide range of applications and are a key structural motif in pharmaceutical agents . Therefore, multiple strategies have been proposed for the synthesis of tetrahydroquinoline derivatives . Future research may focus on developing new synthesis methods and exploring new applications for these compounds.
properties
IUPAC Name |
methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-8-5-6-10(12(14)15-2)11-9(8)4-3-7-13-11/h5-6,13H,3-4,7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APLLMLPJLQQOHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCCNC2=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methyl-1,2,3,4-tetrahydroquinoline-8-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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